![molecular formula C16H14N2O B2693295 (1E)-N-hydroxy-2-(3-phenyl-1H-indol-2-yl)ethanimine CAS No. 501105-08-4](/img/structure/B2693295.png)
(1E)-N-hydroxy-2-(3-phenyl-1H-indol-2-yl)ethanimine
Description
(1E)-N-hydroxy-2-(3-phenyl-1H-indol-2-yl)ethanimine, also known as HPIE, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. HPIE has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Scientific Research Applications
Vascular Endothelial Growth Factor (VEGF) Inhibitor
This compound has been used in the synthesis of 3-(3-Substituted indol-2-yl)quinoxalin-2-ones , which have been reported to have a potent inhibitory effect on the growth of tumor cells based on anti-angiogenesis activity . They inhibit the VEGF-induced proliferation of human mesangial cells and the VEGF-induced auto-phosphorylation of human umbilical vein endothelial cells .
Anti-Angiogenesis Agent
The compound has been reported as an anti-angiogenesis agent . These compounds have a potent inhibitory effect on the growth of tumor cells with angiogenesis activity .
Synthesis of 2,3-Disubstituted Indoles
A strategy for the synthesis of 2,3-disubstituted indoles from 2-allyl-2-(2-nitrophenyl)cyclohexane-1,3-dione has been developed . A wide array of 2,3-disubstituted indoles were accessed in modest to good yields via a tandem reduction/condensation/fragmentation/cyclization sequence .
Anti-Inflammatory Applications
At an intraperitoneal dose of 30mg/kg, the compound showed promising effects in adjuvant-induced arthritic rats . The compound reduced paw volume, inflammation, and pannus formation (in the knee joints) as well as pro-inflammatory gene expression/mRNA levels significantly in arthritic rats .
Synthesis of Bioactive 3-(indol-2-yl)quinoxalin-2(1H)-ones
Developing an efficient and convenient method for direct synthesis of bioactive 3-(indol-2-yl)quinoxalin-2(1H)-ones is highly desirable in the pharmaceutical industry . In this work, 3-(indol-2-yl)quinoxalin-2(1H)-ones were synthesized by a one-step electrochemical cross-dehydrogenative coupling process .
Tumor Growth Inhibition
The compound has been reported to have a potent inhibitory effect on the growth of tumor cells based on anti-angiogenesis activity . This makes it a potential candidate for cancer treatment.
properties
IUPAC Name |
(NE)-N-[2-(3-phenyl-1H-indol-2-yl)ethylidene]hydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c19-17-11-10-15-16(12-6-2-1-3-7-12)13-8-4-5-9-14(13)18-15/h1-9,11,18-19H,10H2/b17-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFWMPWBWSBBJX-GZTJUZNOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)CC=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C/C=N/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501328179 | |
Record name | (NE)-N-[2-(3-phenyl-1H-indol-2-yl)ethylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501328179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49669009 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(1E)-N-hydroxy-2-(3-phenyl-1H-indol-2-yl)ethanimine | |
CAS RN |
501105-08-4 | |
Record name | (NE)-N-[2-(3-phenyl-1H-indol-2-yl)ethylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501328179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.